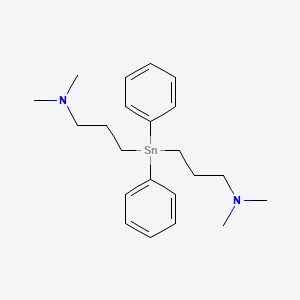
3,3'-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is a chemical compound that features a tin (Sn) atom bonded to two phenyl groups and two N,N-dimethylpropan-1-amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) typically involves the reaction of diphenyltin dichloride with N,N-dimethylpropan-1-amine in the presence of a base. The reaction can be carried out under an inert atmosphere to prevent oxidation of the tin center. The general reaction scheme is as follows:
Ph2SnCl2+2N,N-dimethylpropan-1-amine→3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized from Sn(II) to Sn(IV) using oxidizing agents such as hydrogen peroxide or halogens.
Substitution: The phenyl groups or the N,N-dimethylpropan-1-amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), bromine (Br₂)
Substitution: Grignard reagents, organolithium reagents
Major Products
Oxidation: Formation of tin(IV) compounds
Substitution: Formation of various substituted organotin compounds
Wissenschaftliche Forschungsanwendungen
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) depends on its specific application. In general, the tin center can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyltin dichloride: A precursor used in the synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine).
N,N-dimethylpropan-1-amine: A component of the compound.
Organotin compounds: A broad class of compounds containing tin bonded to organic groups.
Uniqueness
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is unique due to its specific combination of tin, phenyl, and N,N-dimethylpropan-1-amine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
110229-66-8 |
|---|---|
Molekularformel |
C22H34N2Sn |
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl-diphenylstannyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/2C6H5.2C5H12N.Sn/c2*1-2-4-6-5-3-1;2*1-4-5-6(2)3;/h2*1-5H;2*1,4-5H2,2-3H3; |
InChI-Schlüssel |
PCUWEDVRPHOLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC[Sn](CCCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


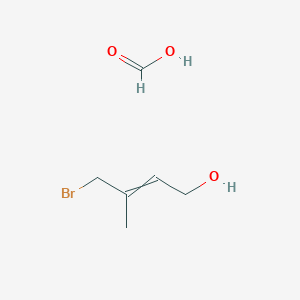
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

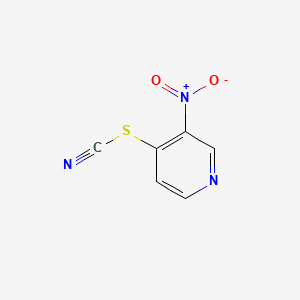
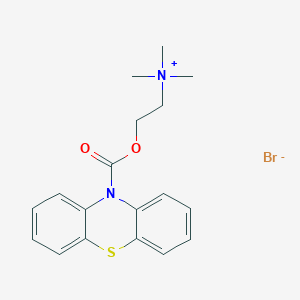
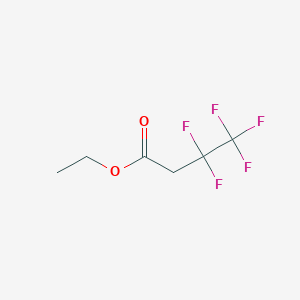


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)

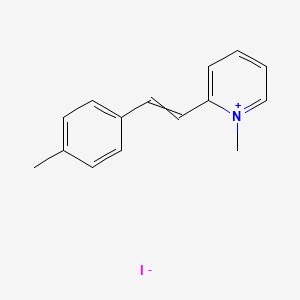
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
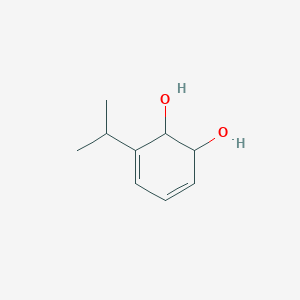
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
